molecular formula C16H25NO B5868773 1-(2-methoxyphenyl)-N-(2,4,4-trimethylpentan-2-yl)methanimine

1-(2-methoxyphenyl)-N-(2,4,4-trimethylpentan-2-yl)methanimine

Cat. No.: B5868773
M. Wt: 247.38 g/mol
InChI Key: ATJPZAXLVRKBFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxyphenyl)-N-(2,4,4-trimethylpentan-2-yl)methanimine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-N-(2,4,4-trimethylpentan-2-yl)methanimine typically involves the condensation reaction between an amine and an aldehyde or ketone. In this case, the reaction would involve 2-methoxybenzaldehyde and 2,4,4-trimethylpentan-2-amine under acidic or basic conditions to form the imine.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale condensation reactions using optimized conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-N-(2,4,4-trimethylpentan-2-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions with imines.

    Medicine: Could be explored for pharmaceutical applications due to its unique structure.

    Industry: Possible use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 1-(2-methoxyphenyl)-N-(2,4,4-trimethylpentan-2-yl)methanimine would depend on its specific application. Generally, imines can act as intermediates in various chemical reactions, interacting with nucleophiles or electrophiles. The molecular targets and pathways would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzylideneaniline: Another imine with a phenyl group.

    Schiff Bases: A broad class of imines with various substituents.

Uniqueness

1-(2-methoxyphenyl)-N-(2,4,4-trimethylpentan-2-yl)methanimine is unique due to the presence of both a methoxyphenyl group and a trimethylpentyl group, which may confer distinct chemical and physical properties compared to other imines.

Properties

IUPAC Name

1-(2-methoxyphenyl)-N-(2,4,4-trimethylpentan-2-yl)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-15(2,3)12-16(4,5)17-11-13-9-7-8-10-14(13)18-6/h7-11H,12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJPZAXLVRKBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)N=CC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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